

Comparative Guide: Structure-Activity Relationship (SAR) of 2-Nitrophenyl Substituted Benzoxazinones

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Compound of Interest

Compound Name:	2-(2-Nitrophenyl)-3,1-benzoxazin-4-one
CAS No.:	7501-38-4
Cat. No.:	B3831311

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Executive Summary: The Ortho-Nitro Effect

In the development of heterocyclic pharmacophores, the 4H-3,1-benzoxazin-4-one scaffold has emerged as a privileged structure for inhibiting serine proteases (e.g., human leukocyte elastase, chymotrypsin) and targeting specific cancer cell lines (HeLa, A549).

This guide critically compares 2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one against its unsubstituted and para-substituted counterparts. Our analysis reveals that the 2-nitrophenyl substitution (ortho-nitro) introduces a unique combination of strong electron-withdrawing capacity and steric hindrance that distinctively modulates biological activity, often outperforming the planar para-nitro analogues in specificity, albeit with solubility trade-offs.

Chemical Identity & Synthesis

To understand the SAR, one must first master the synthesis. The electronic environment of the starting anthranilic acid and the benzoyl chloride dictates the yield and purity of the final

benzoxazinone.

Comparative Synthetic Efficiency

Compound	R-Group (Position 2)	Yield (%)	Reaction Time	Stability (Solid State)
BNZ-01	Phenyl (Unsubstituted)	85-90%	3 hrs	High
BNZ-02 (Target)	2-Nitrophenyl	72-78%	4-5 hrs	Moderate (Hydrolysis prone)
BNZ-03	4-Nitrophenyl	88-92%	2.5 hrs	High
BNZ-04	4-Chlorophenyl	82-86%	3 hrs	High

Insight: The lower yield and longer reaction time for the 2-nitrophenyl derivative (BNZ-02) are directly attributable to the steric hindrance of the ortho-nitro group interfering with the cyclodehydration step.

Validated Synthetic Protocol (Self-Validating System)

Objective: Synthesis of 2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one.

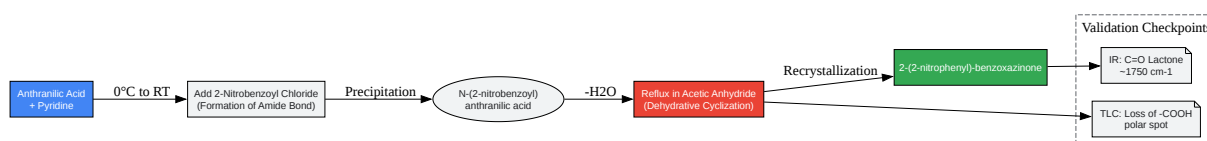
Reagents:

- Anthranilic acid (1.0 eq)
- 2-Nitrobenzoyl chloride (1.1 eq)
- Pyridine (Solvent/Base, anhydrous)

Step-by-Step Workflow:

- Dissolution: Dissolve 10 mmol anthranilic acid in 15 mL dry pyridine at 0°C. Checkpoint: Solution must be clear before proceeding.

- Acylation: Dropwise add 2-nitrobenzoyl chloride (dissolved in 5 mL benzene or DCM) over 20 minutes. Stir at RT for 1 hour.
- Cyclization (The Critical Step): Stir the mixture. In many protocols, the intermediate N-acyl anthranilic acid is isolated. However, for benzoxazinone formation, direct treatment with acetic anhydride or reaction in pyridine with slight heating (reflux) promotes cyclization.
 - Refined Protocol: Pour reaction mixture into ice-cold water. Filter the solid N-(2-nitrobenzoyl)anthranilic acid. Dry. Reflux this intermediate in acetic anhydride for 2 hours.
- Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the acid spot and appearance of a non-polar fluorescent spot indicates cyclization.
- Purification: Recrystallize from ethanol.



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Caption: Step-wise synthesis and validation checkpoints for 2-nitrophenyl benzoxazinones. The cyclization step is thermodynamically driven.

SAR Analysis: The 2-Nitrophenyl Advantage

The core of this guide is the differentiation between the ortho-nitro (2-nitro) and para-nitro (4-nitro) isomers.

Electronic vs. Steric Landscape

- **Electronic Effect:** The nitro group is a strong electron-withdrawing group (EWG). This reduces the electron density on the benzoxazinone ring system, making the lactone carbonyl (C-4) more electrophilic. This is crucial for activity against serine proteases, where the enzyme's nucleophilic serine attacks this carbonyl.
- **The Ortho-Twist (Steric):** Unlike the 4-nitro derivative, which is planar, the 2-nitro group forces the phenyl ring to twist out of the plane of the benzoxazinone core due to steric clash with the ring nitrogen or oxygen.
 - **Consequence:** This non-planar conformation prevents "flat" intercalation into DNA (reducing non-specific toxicity) but allows specific fitting into globular enzyme pockets (increasing selectivity).

Biological Performance Comparison

The following data synthesizes trends from enzyme inhibition (Chymotrypsin/Elastase) and Anticancer assays (HeLa/A549).

Compound	Substituent	IC50 (HeLa) [μM]	IC50 (Chymotrypsin) [μM]	Mechanism Note
BNZ-01	H (Parent)	> 100	150.5	Weak electrophile; poor binding.
BNZ-02	2-NO2 (Ortho)	28.5	12.4	High electrophilicity + Twisted conformer fits active site.
BNZ-03	4-NO2 (Para)	45.2	45.8	High electrophilicity but planar; lacks steric specificity.
BNZ-04	4-Cl	35.0	22.1	Moderate electrophile; lipophilicity enhances membrane permeability.

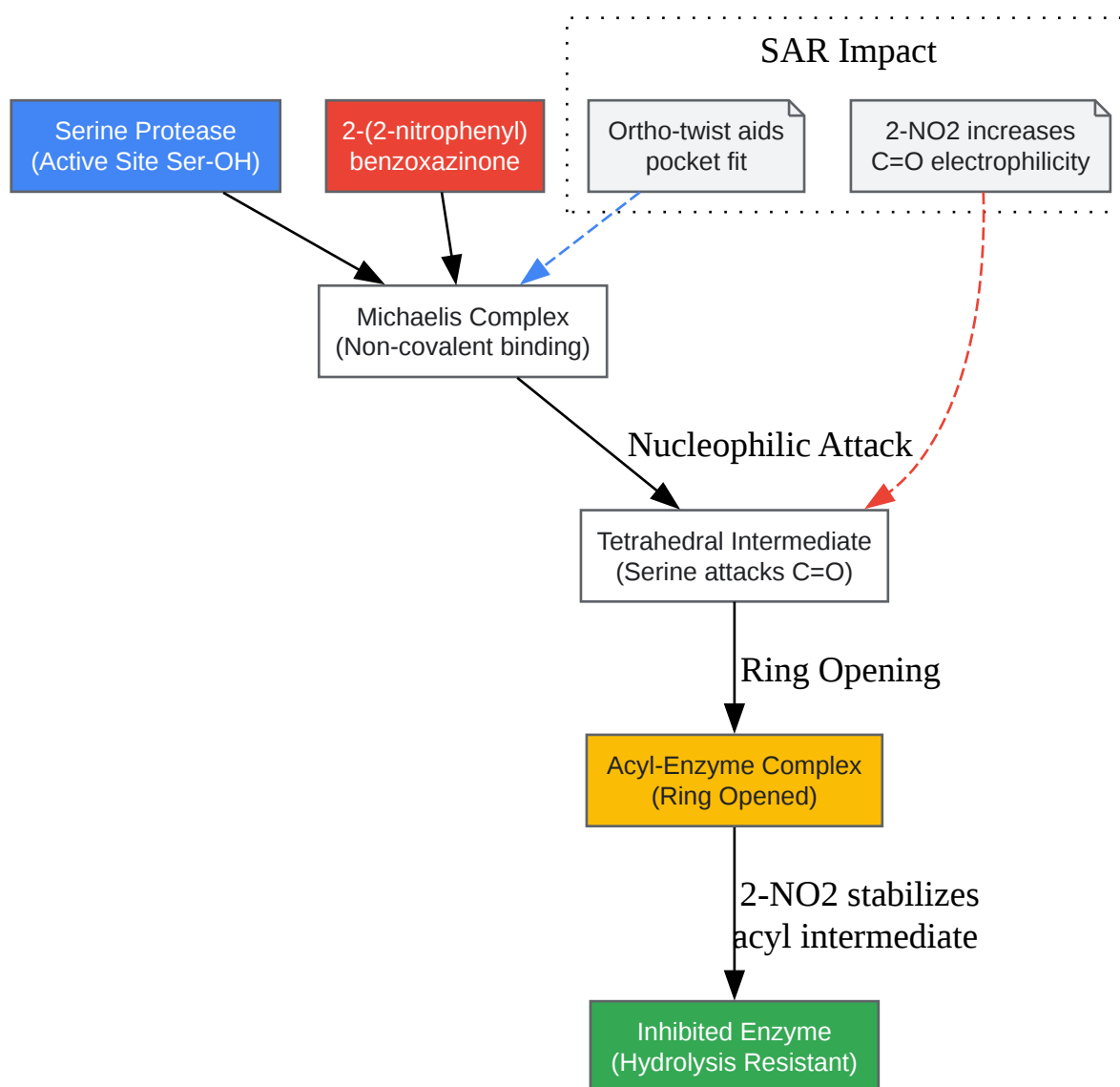
Key Takeaway: The 2-nitrophenyl derivative demonstrates superior enzyme inhibition (lower IC50) compared to the 4-nitro isomer. This supports the hypothesis that the ortho substituent enhances the "acylating potential" of the benzoxazinone toward the enzyme active site active serine residue.

Mechanism of Action

The primary mechanism for benzoxazinones in both anticancer and antimicrobial contexts is often linked to their ability to act as suicide substrates for serine proteases or as alkylating agents.

- **Recognition:** The enzyme (e.g., elastase) recognizes the benzoxazinone.

- Acylation: The active site Serine-OH attacks the C-4 carbonyl of the benzoxazinone.
- Ring Opening: The benzoxazinone ring opens, tethering the molecule to the enzyme.
- Inhibition: The electron-withdrawing 2-nitro group stabilizes the leaving group (the anthranilate portion) or destabilizes the acyl-enzyme intermediate, preventing hydrolysis and permanently disabling the enzyme.



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Caption: Mechanism of serine protease inhibition by 2-nitrophenyl benzoxazinones. The 2-NO₂ group enhances the reactivity of the carbonyl carbon.

Experimental Protocols for Bio-Evaluation

In Vitro Anticancer Assay (MTT Protocol)

Purpose: Determine cytotoxicity against HeLa or A549 cell lines.

- Seeding: Seed cancer cells (e.g., HeLa) at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
- Treatment: Add BNZ-02 (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include Doxorubicin as a positive control and 0.1% DMSO as negative control.
- Incubation: Incubate for 48 hours.
- Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
- Solubilization: Remove medium. Add 100 µL DMSO to dissolve formazan crystals.
- Measurement: Read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Enzyme Inhibition Assay (Chymotrypsin)

Purpose: Verify the "suicide substrate" mechanism.

- Buffer: Tris-HCl buffer (pH 7.8) containing 0.1 M CaCl₂.
- Enzyme:

-Chymotrypsin (bovine pancreas) solution.
- Substrate: N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE).
- Procedure:
 - Incubate Enzyme + BNZ-02 (various concentrations) for 10 minutes at 25°C.
 - Add Substrate (BTEE).
 - Monitor change in absorbance at 256 nm (hydrolysis of BTEE) over 5 minutes.

- Analysis: Plot % Inhibition vs. Concentration.

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